

Spectral data and characterization of Dodecyltrichlorosilane

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Compound of Interest		
Compound Name:	Dodecyltrichlorosilane	
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An In-depth Technical Guide on the Spectral Data and Characterization of **Dodecyltrichlorosilane**

Introduction

Dodecyltrichlorosilane (DTS), with the chemical formula C₁₂H₂₅Cl₃Si, is an organosilane compound recognized for its high reactivity, particularly towards moisture.[1] It consists of a twelve-carbon alkyl chain (dodecyl group) attached to a silicon atom bonded to three chlorine atoms.[1] This structure makes it a key intermediate in chemical synthesis and a versatile agent for surface modification. Its primary applications include creating hydrophobic coatings on materials like glass and metal, acting as a coupling agent in adhesives and sealants to improve adhesion between organic polymers and inorganic substrates, and in the manufacturing of silicone polymers.[1][2] Due to its reactivity, proper handling and characterization are critical for its effective and safe use. This guide provides a comprehensive overview of the spectral data, characterization methods, and experimental protocols for **Dodecyltrichlorosilane**.

Physicochemical Properties

Dodecyltrichlorosilane is a colorless to light yellow liquid with a sharp, pungent odor similar to hydrochloric acid.[3][4][5] It is a combustible liquid that is highly sensitive to moisture and reacts readily with water, liberating corrosive hydrogen chloride gas.[3][4][6]



Property	Value	References
Molecular Formula	C12H25Cl3Si	[3][5][7]
Molecular Weight	303.77 g/mol	[3][4][8]
CAS Number	4484-72-4	[7][8][9]
Appearance	Colorless to light yellow clear liquid	[3][5][10]
Odor	Acrid, pungent, similar to hydrogen chloride	[3][4][5]
Density	1.02 - 1.028 g/mL at 25 °C	[5][8][11]
Boiling Point	293-294 °C at 760 mmHg	[5][8][11]
Melting Point	-30 °C	[3][5][6]
Refractive Index (n ²⁰ /D)	1.454 - 1.4581	[3][4][6]
Flash Point	>110 °C (>230 °F)	[6]
Solubility	Soluble in many organic solvents	[6]
Reactivity	Reacts rapidly with water, moisture, alcohols, and other protic solvents	[3][6]

Spectral Data and Characterization

The characterization of **Dodecyltrichlorosilane** involves various spectroscopic techniques to confirm its structure and purity. Public databases like PubChem and SpectraBase indicate the availability of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data.[4][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of DTS.



¹H NMR Spectroscopy The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~1.6 - 1.8	Multiplet	2H	-Si-CH ₂ -CH ₂ -
~1.2 - 1.4	Multiplet	18H	-(CH ₂) ₉ -
~0.9	Triplet	3H	-СН₃

¹³C NMR Spectroscopy The carbon-13 NMR spectrum shows distinct signals for each carbon atom in a unique chemical environment.

Chemical Shift (δ) ppm (Predicted)	Assignment
~33	-Si-CH ₂ -
~32	-CH ₂ -CH ₃
~29-30 (multiple peaks)	Internal methylene groups -(CH ₂) ₈ -
~23	-Si-CH ₂ -CH ₂ -
~14	-СН3

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Dodecyltrichlorosilane** and to study its hydrolysis and condensation on surfaces. The spectrum of the pure liquid will be dominated by alkyl C-H stretches. When exposed to moisture, Si-Cl bands will be replaced by Si-OH and Si-O-Si bands.[13][14]



Wavenumber (cm ⁻¹)	Vibration Mode	Assignment
2955 - 2965	Asymmetric C-H Stretch	-CH₃
2870 - 2880	Symmetric C-H Stretch	-CH₃
2920 - 2930	Asymmetric C-H Stretch	-CH ₂ -
2850 - 2860	Symmetric C-H Stretch	-CH ₂ -
1460 - 1470	C-H Bend (Scissoring)	-CH ₂ -
800 - 850	Si-C Stretch	Si-CH ₂ -
450 - 650	Si-Cl Stretch	Si-Cl

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. For DTS, electron ionization (EI) would likely lead to cleavage of the Si-C bond and loss of chlorine atoms.

m/z Value (Predicted)	Fragment
302/304/306/308	[C ₁₂ H ₂₅ SiCl ₃] ⁺ (Molecular ion peak cluster due to Cl isotopes)
267	[M - Cl]+
133/135/137	[SiCl ₃] ⁺
169	[C ₁₂ H ₂₅] ⁺

Experimental Protocols

Safety Precaution: **Dodecyltrichlorosilane** is corrosive and reacts violently with water to produce toxic HCl gas.[4][9] All experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. [3][9] The material should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.[9]



NMR Sample Preparation and Analysis

- Solvent Selection: Use a dry, deuterated, aprotic solvent such as chloroform-d (CDCl₃) or benzene-d₀. The solvent must be free of water to prevent sample degradation.
- Sample Preparation: Under an inert atmosphere, transfer approximately 10-20 mg of Dodecyltrichlorosilane into a dry NMR tube. Add ~0.6 mL of the chosen deuterated solvent.
- Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher). Process the data to identify chemical shifts, multiplicities, and integrations.

FTIR Sample Preparation and Analysis

- Technique: Attenuated Total Reflectance (ATR) is often suitable for liquid samples.
 Alternatively, a thin film can be cast on an IR-transparent substrate (e.g., KBr or NaCl plates) inside a glovebox or dry environment.
- Sample Preparation: Apply a small drop of **Dodecyltrichlorosilane** directly onto the ATR crystal or between two salt plates.
- Analysis: Collect the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum
 of the clean ATR crystal or empty salt plates should be collected first and subtracted from the
 sample spectrum.

Hydrolysis and Condensation Study

This protocol outlines a general procedure to observe the hydrolysis of **Dodecyltrichlorosilane**. This reaction is extremely rapid.[15]

- Setup: Place a beaker containing a controlled amount of water (e.g., 50 mL) on a stir plate within a fume hood.
- Reaction: Carefully and slowly add a small amount of **Dodecyltrichlorosilane** (e.g., 1 mL) to the water with vigorous stirring. A vigorous reaction with the evolution of gas (HCl) will be observed.[16] A solid white precipitate (polydodecylsiloxane) will form.[16]



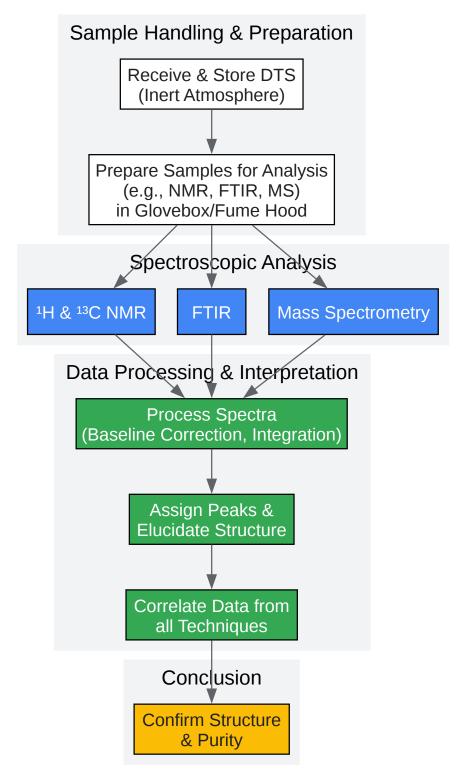
• Characterization of Product: The resulting solid can be filtered, washed with water to remove residual acid, and dried.[16] The dried product can then be analyzed by FTIR to confirm the formation of Si-O-Si bonds (typically a broad peak between 1000-1100 cm⁻¹) and the disappearance of Si-Cl bands.

Visualizations

The following diagrams illustrate key workflows and chemical transformations related to the characterization of **Dodecyltrichlorosilane**.



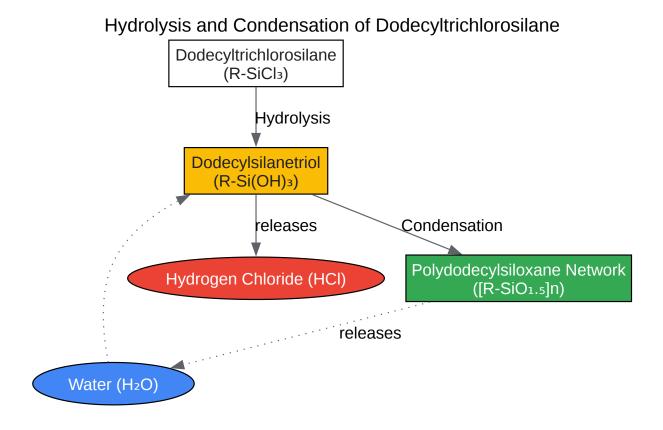
Workflow for Characterization of Dodecyltrichlorosilane



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Caption: General experimental workflow for the characterization of **Dodecyltrichlorosilane**.





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Caption: Reaction pathway for the hydrolysis and condensation of **Dodecyltrichlorosilane**.

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